molecular formula C11H15N B2713560 (2S)-2-Methyl-5-phenylpyrrolidine CAS No. 1357391-22-0; 1860017-96-4

(2S)-2-Methyl-5-phenylpyrrolidine

Cat. No.: B2713560
CAS No.: 1357391-22-0; 1860017-96-4
M. Wt: 161.248
InChI Key: FTUSZADPSPPGFA-FTNKSUMCSA-N
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Description

(2S)-2-Methyl-5-phenylpyrrolidine (CAS: 1860017-96-4) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.248 g/mol. It features a methyl substituent at the 2-position and a phenyl group at the 5-position of the pyrrolidine ring.

Key properties include:

  • Purity: ≥97% (as per commercial specifications)
  • Storage: Stable at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methyl-5-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUSZADPSPPGFA-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

(2S,5S)-2-Ethyl-5-phenylpyrrolidine
  • Molecular Formula : C₁₂H₁₇N (MW: ~175.27 g/mol).
  • Key Differences :
    • Substituent at the 2-position is an ethyl group instead of methyl, increasing steric bulk and lipophilicity (predicted logP ~2.8 vs. ~2.3 for the methyl analogue).
    • Synthesis : Achieved via a multi-step enzymatic and diastereoselective route using borane-ammonia complexes in dimethyl sulfoxide (DMSO) at pH 7.5 and 30°C. This method emphasizes stereochemical control, critical for pharmaceutical intermediates .
(2S,5S)-Methyl 5-Phenylpyrrolidine-2-carboxylate Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₂ (MW: 241.71 g/mol).
  • Key Differences: Contains a methyl ester at the 2-position and a hydrochloride salt, altering solubility and reactivity. Storage: Requires refrigeration (2–8°C), contrasting with the parent compound’s room-temperature stability.
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine
  • Molecular Formula : C₁₁H₁₃ClN₂ (MW: 208.69 g/mol).
  • Key Differences: Replaces the phenyl group with a pyridine ring and introduces a chloro substituent, enhancing electronic diversity. Applications: Limited to laboratory research, highlighting its role in medicinal chemistry exploration .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Primary Use
(2S)-2-Methyl-5-phenylpyrrolidine C₁₁H₁₅N 161.248 2-methyl, 5-phenyl Room temperature Protein degrader building blocks
(2S,5S)-2-Ethyl-5-phenylpyrrolidine C₁₂H₁₇N ~175.27 2-ethyl, 5-phenyl Not specified Diastereoselective synthesis
Methyl 5-phenylpyrrolidine-2-carboxylate HCl C₁₂H₁₆ClNO₂ 241.71 2-methyl ester, HCl salt 2–8°C Research intermediate
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine C₁₁H₁₃ClN₂ 208.69 2-chloro, pyridine ring Not specified Laboratory research

Q & A

Q. What are the standard synthetic routes for (2S)-2-Methyl-5-phenylpyrrolidine, and how can researchers optimize reaction conditions?

Methodological Answer:

  • Core Strategy : Utilize enantioselective catalytic hydrogenation or chiral auxiliary approaches. Evidence from analogous pyrrolidine syntheses (e.g., ethyl 5-phenylpyrrolidine-2-carboxylate) suggests using transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol .
  • Optimization Tips :
    • Monitor reaction progress via chiral HPLC to ensure enantiomeric excess >98% .
    • Adjust solvent polarity (e.g., THF vs. DCM) to improve yield; lower temperatures (0–5°C) may reduce racemization .
    • Characterize intermediates using 1^1H/13^{13}C NMR and X-ray crystallography to confirm stereochemistry .

Q. How can researchers validate the stereochemical purity of this compound?

Methodological Answer:

  • Analytical Workflow :
    • Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (95:5) to resolve enantiomers; compare retention times against known standards .
    • Optical Rotation : Measure [α]D20[α]_D^{20} and cross-reference with literature values (e.g., PubChem data for structurally similar Fmoc-protected pyrrolidines) .
    • X-ray Diffraction : For absolute configuration confirmation, crystallize the compound and analyze using single-crystal X-ray diffraction .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

  • Precautionary Measures :
    • Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact, as toxicity profiles are undefined .
    • Avoid dust generation during weighing; employ solvent-wet techniques or closed systems .
    • Store in airtight containers under inert gas (N2_2) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

Methodological Answer:

  • Data Reconciliation Framework :
    • Replicate Studies : Ensure consistent assay conditions (e.g., receptor binding assays at pH 7.4, 25°C) .
    • Structure-Activity Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-bromophenyl analogs) using molecular docking simulations .
    • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers or methodological biases .

Q. What strategies are effective for assessing the environmental persistence of this compound?

Methodological Answer:

  • Ecotoxicity Workflow :
    • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water .
    • Bioaccumulation Potential : Calculate logP (e.g., via HPLC-derived retention times) to estimate partitioning into lipid tissues .
    • Mobility Studies : Perform column leaching experiments with varying soil pH (4–9) to assess groundwater contamination risk .

Q. How can researchers optimize the enantioselective synthesis of this compound for large-scale production?

Methodological Answer:

  • Scale-Up Strategies :
    • Catalyst Screening : Test Ru(II)/Josiphos catalysts for improved turnover numbers (TON >10,000) .
    • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce racemization .
    • Quality Control : Use inline FTIR to monitor reaction progress and automate purification (e.g., simulated moving bed chromatography) .

Q. What advanced techniques are recommended for studying this compound’s interactions with neurological targets?

Methodological Answer:

  • Pharmacological Profiling :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to dopamine receptors (e.g., D2_2R) at varying concentrations .
    • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution to identify binding pockets .
    • In Silico Screening : Use molecular dynamics simulations (AMBER/CHARMM) to predict off-target effects .

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